N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
The compound is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure . It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite, and a vasodilator agent .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction . The structure reveals that these type II inhibitors utilize the same hydrophobic pocket to gain strong inhibitory potency .Scientific Research Applications
Bioavailability and Therapeutic Potential
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide belongs to a class of compounds with the potential for diverse therapeutic applications. Pyrazolo[3,4-d]pyrimidin-1-yl derivatives, structurally similar to the compound , are recognized for their broad range of medicinal properties. These properties include anticancer, central nervous system agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. The structural and activity relationship (SAR) studies of these compounds have attracted significant attention from medicinal chemists, leading to the derivation of many lead compounds for various disease targets. The continuous exploration of this privileged scaffold by medicinal chemists can potentially lead to the development of novel drug candidates (Cherukupalli et al., 2017).
Importance in Synthetic Pathways
The pyranopyrimidine core, closely related to the compound in focus, is crucial for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Among its isomers, 5H-pyrano[2,3-d]pyrimidine scaffolds are particularly noted for their wide applicability. Recent years have seen an intensive investigation into these scaffolds, although developing the main core remains a challenge due to its structural complexity. This has led to extensive research on synthetic pathways employing diverse hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and miscellaneous catalysts. The application of these hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds has become an area of significant interest, potentially attracting global researchers to utilize broader catalytic applications for the development of lead molecules (Parmar et al., 2023).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is known that similar compounds, such as pyrazolines and their derivatives, have confirmed biological and pharmacological activities . These compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that similar compounds, such as pyrazolines and their derivatives, can affect various cellular components negatively through the overexpression of reactive oxygen species (ros) and free radicals .
Pharmacokinetics
It is known that similar compounds, such as pyrazolines and their derivatives, have shown good inhibitory effects with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM compared to control drugs .
Result of Action
It is known that similar compounds, such as pyrazolines and their derivatives, have shown significant inhibitory activity with ic50 values of 0057 ± 0003, 0081 ± 0004 and 0119 ± 0007 μM, respectively, compared to control drugs .
Action Environment
It is known that similar compounds, such as pyrazolines and their derivatives, have shown significant inhibitory activity in various environments .
Biochemical Analysis
Biochemical Properties
It is known that the compound belongs to the class of pyrazolopyridines . Pyrazolopyridines are known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Given its structural similarity to other pyrazolopyridines, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3/c1-13-9-17(14(2)30-13)20(28)23-7-8-27-19-18(10-25-27)21(29)26(12-24-19)11-15-3-5-16(22)6-4-15/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXHFTBRWWVHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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